molecular formula C14H19N3O4 B4098969 N-(2,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide

Cat. No.: B4098969
M. Wt: 293.32 g/mol
InChI Key: SQVAELWENIHXJR-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic acetamide derivative featuring a 2,5-dimethoxyphenyl aromatic ring linked to a 3-oxopiperazine moiety via an acetamide bridge. The 3-oxopiperazine group introduces hydrogen-bonding capabilities and conformational flexibility, which may contribute to pharmacological activity.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-20-9-3-4-12(21-2)10(7-9)17-13(18)8-11-14(19)16-6-5-15-11/h3-4,7,11,15H,5-6,8H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVAELWENIHXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC2C(=O)NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the following steps:

    Formation of the 2,5-dimethoxyphenyl intermediate: This can be achieved through the methoxylation of a phenyl precursor.

    Coupling with piperazine: The intermediate is then reacted with piperazine under specific conditions to form the piperazinyl derivative.

    Acetylation: The final step involves the acetylation of the piperazinyl derivative to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the specific substitution reaction but may involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-Dimethoxyphenyl)Acetamide (Compound 29)
  • Structure : Replaces the 3-oxopiperazine group with a 6-trifluoromethylbenzothiazole ring.
  • Synthesis : Microwave-assisted reaction (150°C, 7 min) yielded 31% product after purification .
  • Physical Properties : Melting point 146–147°C; ¹H NMR (DMSO-d6) shows distinct aromatic proton shifts (δ 8.26, 7.63) due to the electron-withdrawing CF₃ group .
  • Implications : The benzothiazole moiety may enhance binding to kinases or antimicrobial targets, as benzothiazoles are common in these contexts. The CF₃ group improves metabolic stability compared to the oxopiperazine.
N-(2,5-Dimethoxyphenyl)-2-(Phenylmethanesulfonyl)Acetamide (Y030-9182)
  • Structure : Substitutes 3-oxopiperazine with a phenylmethanesulfonyl group.
Midodrine (2-Amino-N-[2-(2,5-Dimethoxyphenyl)-2-Hydroxyethyl]Acetamide)
  • Structure: Shares the 2,5-dimethoxyphenyl group but replaces the acetamide-linked oxopiperazine with a hydroxyethylamino chain.
  • Pharmacology: Approved as a peripheral vasoconstrictor (α₁-adrenoceptor agonist) for hypotension .
  • Comparison : The absence of the oxopiperazine in Midodrine simplifies the structure but may reduce conformational flexibility, impacting receptor selectivity.
N-(2,5-Dimethoxyphenyl)-2-(1-Methyltetrazol-5-yl)Sulfanyl Acetamide (379710-29-9)
  • Structure : Features a tetrazole-sulfanyl group instead of oxopiperazine.
  • The sulfanyl group may enhance radical scavenging activity .

Pharmacological and Physicochemical Comparison

Compound Substituent Melting Point Key Pharmacological Notes Synthesis Yield
Target Compound 3-Oxopiperazin-2-yl Not reported Hypothesized CNS or cardiovascular activity Not reported
N-(6-CF₃-Benzothiazole-2-yl) Analog 6-Trifluoromethylbenzothiazole 146–147°C Potential kinase inhibition 31%
Midodrine Hydroxyethylamino Not reported α₁-Adrenoceptor agonist (vasoconstriction) Industrial-scale
Y030-9182 Phenylmethanesulfonyl Not reported Enhanced metabolic stability Not reported
379710-29-9 1-Methyltetrazol-5-yl-sulfanyl Not reported Bioisostere for carboxylic acid Not reported

Electronic and Steric Effects

  • Steric Hindrance : The 3-oxopiperazine’s rigid bicyclic structure may limit binding to shallow receptor pockets compared to flexible chains (e.g., Midodrine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide
Reactant of Route 2
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N-(2,5-dimethoxyphenyl)-2-(3-oxopiperazin-2-yl)acetamide

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